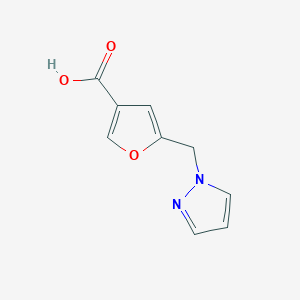![molecular formula C7H15NO2 B2365422 [3-(Aminomethyl)oxan-3-yl]methanol CAS No. 1512573-56-6](/img/structure/B2365422.png)
[3-(Aminomethyl)oxan-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(Aminomethyl)oxan-3-yl]methanol” is a chemical compound with the CAS Number: 1512573-56-6 . It has a molecular weight of 145.2 . The IUPAC name for this compound is [3-(aminomethyl)tetrahydro-2H-pyran-3-yl]methanol .
Molecular Structure Analysis
The InChI code for “[3-(Aminomethyl)oxan-3-yl]methanol” is 1S/C7H15NO2/c8-4-7(5-9)2-1-3-10-6-7/h9H,1-6,8H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“[3-(Aminomethyl)oxan-3-yl]methanol” has a molecular weight of 145.2 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .Wissenschaftliche Forschungsanwendungen
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
A catalyst based on the tris(triazolyl)methanol-Cu(I) structure, involving [3-(Aminomethyl)oxan-3-yl]methanol, was developed for Huisgen 1,3-dipolar cycloadditions. This catalyst demonstrated effectiveness in water or under neat conditions, showing low catalyst loadings and short reaction times at room temperature. It proved to be compatible with free amino groups, making it an outstanding catalyst for this type of cycloaddition (Ozcubukcu et al., 2009).
Synthesis of Oxazine and Thiazine Derivatives
Furan-2-yl(phenyl)methanol derivatives underwent a smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3 in acetonitrile at room temperature, yielding oxazine and thiazine derivatives. This process features high selectivity, low catalyst loading, and faster reaction times (Reddy et al., 2012).
Impact on Lipid Dynamics in Biological Studies
The use of methanol, including [3-(Aminomethyl)oxan-3-yl]methanol, in studying transmembrane proteins/peptides in biological membranes has been explored. Methanol was found to significantly influence lipid dynamics, enhancing lipid transfer and flip-flop kinetics in bilayer compositions. This is crucial for understanding the structure-function relationship in biomembranes and proteolipid studies (Nguyen et al., 2019).
Role in α-Methoxymethylation and Aminomethylation
Methanol has been used as a green C1 source for α-methoxymethylation and aminomethylation of propiophenones via electrochemical reactions. It served dual roles: being oxidized to formaldehyde and functioning as a nucleophile. This protocol was performed under oxidant- and transition metal-free conditions (Meng et al., 2020).
Development of Novel Synthetic Methods
New methods for synthesizing (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives have been developed, utilizing green chemistry principles. This involved reactions of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature, highlighting regioselectivity and good substrate scope (Singh et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(aminomethyl)oxan-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-4-7(5-9)2-1-3-10-6-7/h9H,1-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAALOZPBBZWIRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Aminomethyl)oxan-3-yl]methanol | |
CAS RN |
1512573-56-6 |
Source


|
| Record name | [3-(aminomethyl)oxan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2365343.png)
![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2365345.png)
![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)
![2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate](/img/structure/B2365348.png)
![2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2365349.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)

![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)




